molecular formula C14H15ClN2OS B1662372 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide CAS No. 300851-67-6

2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide

Cat. No. B1662372
M. Wt: 294.8 g/mol
InChI Key: AZYDQCGCBQYFSE-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds .


Synthesis Analysis

Thiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structures of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiazole derivatives have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
    • The synthesis of these derivatives involves various chemical reactions, including the reaction of thiourea with para-chloro phenacyl bromide in absolute methanol .
    • The results of these applications have shown that thiazole derivatives can be effective in treating a variety of conditions, with reduced side effects compared to other treatments .
  • Antimicrobial Research

    • 2-amino-4-(4-chloro phenyl)-1,3-thiazole, a derivative of thiazole, has been synthesized and studied for its antimicrobial properties .
    • The synthesis involves refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The condensation of the resulting amine compound with phenylisothiocyanate in the presence of pyridine produces the thiazole derivative .
    • The synthesized compounds have been screened for their in vitro preliminary antimicrobial activity against several bacteria and fungi. The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans .
  • Antiviral Research

    • Thiazole derivatives have been found to have antiviral properties .
    • The synthesis of these derivatives involves various chemical reactions, including the reaction of thiourea with para-chloro phenacyl bromide in absolute methanol .
    • The results of these applications have shown that thiazole derivatives can be effective in treating viral infections .
  • Antifungal Research

    • 2-amino-4-(4-chloro phenyl)-1,3-thiazole, a derivative of thiazole, has been synthesized and studied for its antifungal properties .
    • The synthesis involves refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The condensation of the resulting amine compound with phenylisothiocyanate in the presence of pyridine produces the thiazole derivative .
    • The synthesized compounds have been screened for their in vitro preliminary antifungal activity against Candida glabrata and Candida albicans. The derivatives showed high antifungal activity .
  • Anti-Inflammatory and Analgesic Research

    • A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory and analgesic activities .
    • The synthesis of these derivatives was carried out in satisfactory yield .
    • The results showed that some of the synthesized compounds have significant anti-inflammatory and analgesic activities . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
  • Antimicrobial and Anticancer Research

    • Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
    • These derivatives were synthesized and their molecular structures were confirmed .
    • The results showed that these derivatives have antimicrobial and anticancer properties .

Safety And Hazards

The safety and hazards of a specific thiazole derivative would depend on its exact structure and properties. It’s important to refer to the specific Material Safety Data Sheet (MSDS) for the compound .

Future Directions

The discovery of new thiazole derivatives with novel modes of action is an active area of research, particularly in the development of new antimicrobial and anticancer drugs .

properties

IUPAC Name

2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYDQCGCBQYFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide

CAS RN

300851-67-6
Record name 300851-67-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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